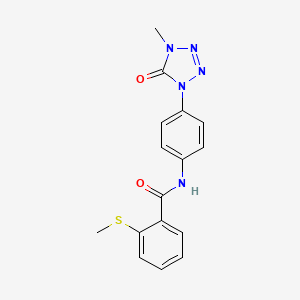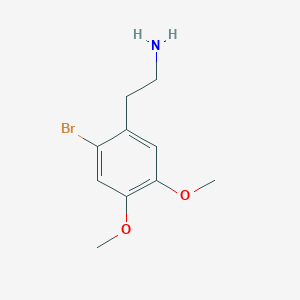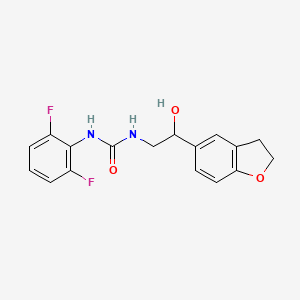
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, also known as CXCR4 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. CXCR4 is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammation. The CXCR4 antagonist has been shown to selectively bind to CXCR4 and inhibit its activity, making it a promising target for drug development.
Applications De Recherche Scientifique
COX-2 Inhibition and Anti-inflammatory Potential
The synthesis and evaluation of sulfonamide derivatives, including structures analogous to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have shown significant potential in inhibiting cyclooxygenase-2 (COX-2), which plays a pivotal role in inflammation and pain. Hashimoto et al. (2002) demonstrated that introducing a fluorine atom into the phenyl ring adjacent to the sulfonamide group can notably increase COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522, which has progressed into phase II clinical trials for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
Compounds with a structure related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide have been explored for their potential in photodynamic therapy (PDT) as photosensitizers. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibiting high singlet oxygen quantum yields, a crucial factor for the effectiveness of Type II photosensitizers in PDT for cancer treatment. These compounds show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for further investigation as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Sulfonamide-derived compounds, including those structurally related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant antibacterial activity against various strains and good antifungal activity. These findings highlight the potential of sulfonamide-based compounds in developing new antimicrobial agents with broad-spectrum activity (Chohan & Shad, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the Thrombopoietin (TPO) receptor . The TPO receptor plays a crucial role in the production of platelets, which are essential for blood clotting.
Mode of Action
This compound is a Thrombopoietin (TPO) receptor agonist . It works by binding to the TPO receptor and stimulating it to produce more platelets. This interaction results in an increase in the number of platelets in the blood, which can help prevent bleeding in individuals with low platelet counts.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is an increase in the number of platelets in the blood. This can help prevent bleeding in individuals with low platelet counts, such as those with chronic liver disease or immune thrombocytopenia .
Propriétés
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-24(22,12-11-15-7-3-1-4-8-15)19-13-18-20-17(14-23-18)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16,19H,2,5-6,9-10,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPAAJZHEXLIMR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)
![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

